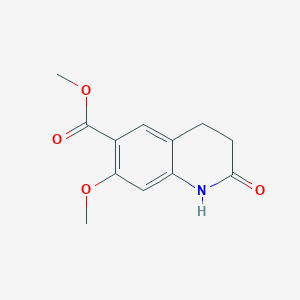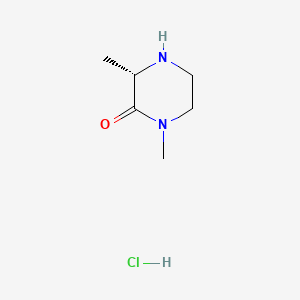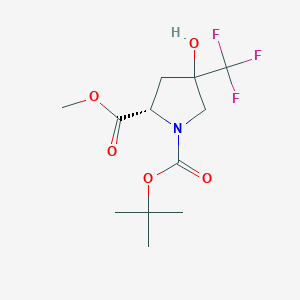
6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid is a chemical compound with the molecular formula C13H13NO4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid typically involves the reaction of 4-hydroxyquinoline derivatives with isopropyl alcohol under acidic conditions. The reaction proceeds through esterification, followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and cyclization reactions, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,7-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-isopropoxy-4-hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Quinoline-4,7-dicarboxylic acid derivatives.
Reduction: 6-Isopropoxy-4-hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including antimicrobial and antiviral activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinoline derivative with similar chemical properties and applications.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A fluoroquinolone antibiotic with a similar mechanism of action .
Uniqueness
6-Isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid is unique due to its specific isopropoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
4-oxo-6-propan-2-yloxy-1H-quinoline-7-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-7(2)18-12-6-8-10(5-9(12)13(16)17)14-4-3-11(8)15/h3-7H,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
WOZRHRBGHWPALY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


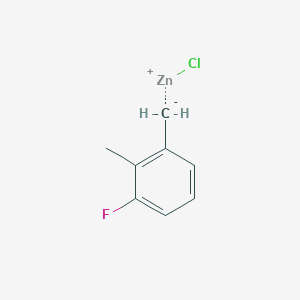
![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)
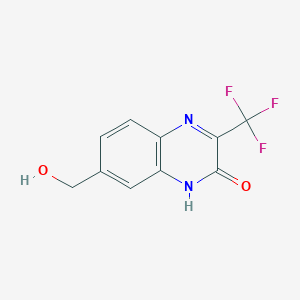
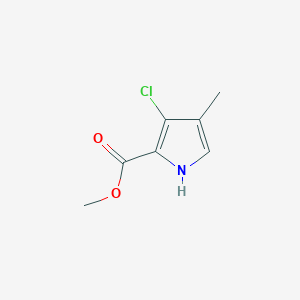
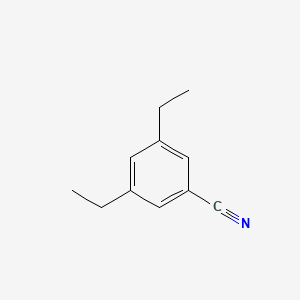




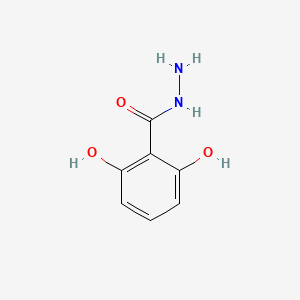
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)
